molecular formula C14H22ClNO2 B1499048 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride CAS No. 1172908-58-5

4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1499048
CAS No.: 1172908-58-5
M. Wt: 271.78 g/mol
InChI Key: NUBLIXQELXNNBA-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a 3,4-dimethoxy-benzyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride typically involves the reaction of 3,4-dimethoxy-benzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Formation of 3,4-Dimethoxy-benzylamine: This is achieved by reducing 3,4-dimethoxy-benzaldehyde using a suitable reducing agent such as lithium aluminum hydride.

  • Reaction with Piperidine: The resulting 3,4-dimethoxy-benzylamine is then reacted with piperidine in the presence of a reducing agent to form 4-(3,4-Dimethoxy-benzyl)-piperidine.

  • Conversion to Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium cyanoborohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield a variety of substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. The compound is also used as a building block in the development of new chemical entities for drug discovery and development.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-(4-methoxy-benzyl)-piperidine

  • 4-(3,4-dihydroxy-benzyl)-piperidine

  • 4-(2,3-dimethoxy-benzyl)-piperidine

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-4-3-12(10-14(13)17-2)9-11-5-7-15-8-6-11;/h3-4,10-11,15H,5-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBLIXQELXNNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656567
Record name 4-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172908-58-5
Record name 4-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
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Reactant of Route 6
4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

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